molecular formula C15H18N2O2S B7413852 N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine

Cat. No.: B7413852
M. Wt: 290.4 g/mol
InChI Key: XLZCYVWXYHEXTL-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline ring, a cyclopropyl group, and a sulfonyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of quinoline with a suitable alkylating agent to introduce the methanamine group. The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the addition of the methylsulfonyl group using a sulfonylating agent such as methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (1-methanesulfonylcyclopropyl)methanamine hydrochloride: Shares the cyclopropyl and sulfonyl groups but lacks the quinoline ring.

    Sulfonimidates: Contain a sulfonyl group and are used in similar applications but have different structural features.

Uniqueness

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is unique due to the combination of its quinoline ring, cyclopropyl group, and sulfonyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)15(7-8-15)11-16-10-13-5-2-4-12-6-3-9-17-14(12)13/h2-6,9,16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCYVWXYHEXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CNCC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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